

# High-Resolution NMR Profiling: 6-Fluoro-5-Azaindole-3-Carboxylic Acid

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## Compound of Interest

Compound Name:	6-Fluoro-5-azaindole-3-carboxylic acid
CAS No.:	1190309-72-8
Cat. No.:	B3218480

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## Introduction & Structural Context

The 5-azaindole scaffold (1H-pyrrolo[3,2-c]pyridine) is a bioisostere of indole, frequently employed to improve water solubility and metabolic stability in drug candidates. The introduction of a fluorine atom at the C6 position and a carboxylic acid at C3 creates a unique electronic environment that complicates standard proton NMR due to peak broadening and coupling effects.

- Target Molecule: **6-fluoro-5-azaindole-3-carboxylic acid**
- Molecular Formula:  $C_8H_5FN_2O_2$
- Key Challenge: Distinguishing the regioisomerism of the fluorine substitution (C4, C6, or C7) and confirming the oxidation state of the C3 carbonyl.

## Comparative Analysis: $^1H$ -NMR vs. $^{19}F$ -NMR

For this fluorinated scaffold, standard  $^1\text{H-NMR}$  is often insufficient for rapid purity assessment due to the lack of protons on the pyridine ring (only H4 and H7 remain) and potential overlap with exchangeable protons.

Feature	Method A: Standard $^1\text{H-NMR}$ (DMSO- $d_6$ )	Method B: $^{19}\text{F-NMR}$ (Diagnostic Alternative)
Primary Utility	Structural connectivity (H-H COSY).	Rapid purity assay & Regioisomer confirmation.
Resolution	Moderate: H7 often appears as a broadened doublet due to coupling. COOH proton is broad/invisible.[1]	High: Appears as a sharp, distinct singlet (decoupled) or doublet. No solvent background interference.[2]
Solvent Effect	High sensitivity. COOH peak shifts 11-14 ppm depending on water content.	Minimal sensitivity to concentration or water content.
Quantification	Difficult if water suppression affects the aromatic region.	Superior: High dynamic range for detecting non-fluorinated impurities (e.g., des-fluoro precursors).

Recommendation: Use  $^{19}\text{F-NMR}$  as the primary release assay for quantitative purity, as it isolates the target signal from proteo-solvent contaminants.

## Detailed Spectral Data

The following chemical shifts are diagnostic for the 6-fluoro-5-azaindole core in DMSO- $d_6$ .

### Table 1: $^1\text{H-NMR}$ Assignment (400 MHz)

Note: The 5-azaindole nitrogen (N5) causes significant deshielding of the adjacent H4 proton.

Position	Shift ( $\delta$ , ppm)	Multiplicity	Coupling ( , Hz)	Structural Insight
COOH	12.50 - 13.20	br s	-	Exchangeable; shift varies with concentration.
NH (1)	11.80 - 12.10	br s	-	Indole NH; typically broad.
H2	8.15 - 8.25	s (or d)	-	Deshielded by C3-COOH. Characteristic azaindole H2.
H4	8.75 - 8.90	s	-	Most deshielded aromatic proton (adjacent to N5 and C3).
H7	7.10 - 7.30	d	-	Ortho to Fluorine. Diagnostic doublet confirms F-position.

Table 2: <sup>13</sup>C-NMR & <sup>19</sup>F-NMR Parameters

The Carbon-Fluorine coupling is the definitive proof of structure.

Nucleus	Assignment	Shift ( $\delta$ , ppm)	Coupling Constant ( )
<sup>19</sup> F	C6-F	-72.0 to -76.0	-
<sup>13</sup> C	C6 (ipso)	~158.0 - 162.0	Hz (Doublet)
<sup>13</sup> C	C5 (N-C=N)	-	N/A (Heteroatom)
<sup>13</sup> C	C7 (ortho)	~95.0 - 100.0	Hz (Doublet)
<sup>13</sup> C	C3 (COOH)	~165.5	-

## Experimental Protocol: Characterization Workflow

To ensure reproducibility and eliminate "ghost" peaks from aggregation, follow this self-validating protocol.

Reagents:

- Solvent: DMSO-d<sub>6</sub> (99.9% D) + 0.03% TMS (Tetramethylsilane).
- Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

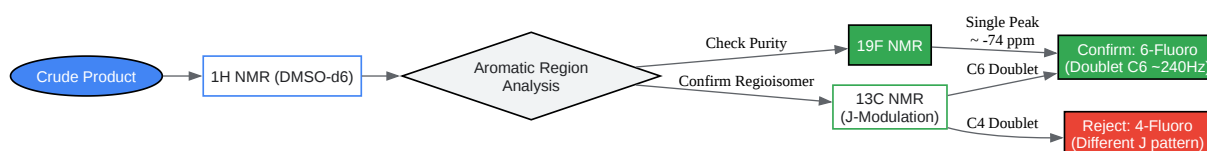
Step-by-Step Methodology:

- Sample Preparation (The "Dilution Rule"):
  - Weigh 5-8 mg of the carboxylic acid solid. Note: Do not exceed 10 mg to prevent dimer formation which broadens the COOH and H<sub>2</sub> signals.
  - Add 0.6 mL DMSO-d<sub>6</sub>.
  - Sonicate for 60 seconds at ambient temperature. Ensure the solution is completely clear; suspension particles will distort the baseline.
- Acquisition (Sequence Order):

- Run 1: <sup>1</sup>H-NMR (16 scans). Set relaxation delay (d1) to 2.0s to allow COOH relaxation.
- Run 2: <sup>19</sup>F-NMR (Non-decoupled). This confirms the presence of F and its coupling to H7.
- Run 3: D<sub>2</sub>O Shake (Optional). Add 1 drop D<sub>2</sub>O to the tube and re-run <sup>1</sup>H-NMR. The peaks at ~12.8 (COOH) and ~12.0 (NH) should disappear, confirming exchangeable protons.
- Data Processing:
  - Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm (<sup>1</sup>H) or 39.5 ppm (<sup>13</sup>C). Do not rely solely on TMS for carboxylic acids as the acidic environment can shift the TMS signal slightly.

## Visualization: Characterization Logic Flow

The following diagram illustrates the decision matrix for confirming the 6-fluoro-5-azaindole regioisomer.



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Figure 1: Logical workflow for distinguishing 6-fluoro isomers using multinuclear NMR. The <sup>13</sup>C-F coupling constant is the definitive structural filter.

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